molecular formula C12H12N4 B2538764 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine CAS No. 2059967-44-9

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine

Cat. No.: B2538764
CAS No.: 2059967-44-9
M. Wt: 212.256
InChI Key: MCNYRFCJVZKHPV-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine is a bicyclic heteroaromatic compound featuring a pyridopyridazine core fused with a pyridine substituent. These analogs are widely used in pharmaceutical and biochemical research as building blocks for drug discovery due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .

The pyridopyridazine scaffold is notable for its planar structure, which facilitates π-π stacking interactions in biological targets. Substitutions at the 3-position of the pyridopyridazine ring (e.g., pyridine, morpholine, or pyrazole) significantly influence solubility, bioavailability, and target affinity .

Properties

IUPAC Name

3-pyridin-4-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-4-13-5-2-9(1)12-7-10-8-14-6-3-11(10)15-16-12/h1-2,4-5,7,14H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNYRFCJVZKHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce tetrahydropyridazine compounds.

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound may also interfere with cellular pathways, such as apoptosis or signal transduction, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine, highlighting their molecular properties and applications:

Compound Name CAS Number Molecular Formula Mol. Weight (g/mol) XLogP H-Bond Donors H-Bond Acceptors Topological PSA (Ų) Key Applications
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine 1547050-61-2 C₁₁H₁₆N₄O 220.27 -0.6 1 5 50.3 Building block for drug synthesis
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride 2093803-16-6 C₁₁H₁₈Cl₂N₄ 277.20 N/A 1 (free base) 4 (free base) N/A Pharmaceutical intermediates
(3Z)-6-Benzoyl-3-hydrazinylidene-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine N/A C₁₆H₁₅N₅O 293.33 1.8 2 5 78.8 Metabolic studies

Key Comparisons:

Structural and Physicochemical Properties

  • Morpholine Derivative (CAS 1547050-61-2): The morpholine substituent introduces an oxygen atom, enhancing polarity (XLogP = -0.6) and topological polar surface area (50.3 Ų). This improves aqueous solubility, making it suitable for hydrophilic drug candidates. Its hydrogen-bonding profile (1 donor, 5 acceptors) supports interactions with enzymes or receptors requiring polar contacts .
  • Pyrazole Trihydrochloride (CAS 2093803-16-6):
    The trihydrochloride salt form dramatically increases water solubility compared to the free base. The pyrazole ring contributes to aromatic stacking, while the hydrochloride groups enhance stability and crystallinity. This compound is prioritized in preclinical studies for its ease of handling and formulation .

  • Benzoyl Derivative (Unspecified CAS): The benzoyl group elevates lipophilicity (XLogP = 1.8), favoring blood-brain barrier penetration. However, its higher molecular weight (293.33 g/mol) and larger PSA (78.8 Ų) may limit oral bioavailability, rendering it more suitable for intravenous applications or targeted delivery systems .

Pharmacological and Industrial Relevance

  • The morpholine derivative is commercially available through suppliers like PharmaBlock Sciences, underscoring its utility in high-throughput synthesis .
  • The pyrazole trihydrochloride is listed on ECHEMI with 89 verified suppliers, reflecting its demand in scalable pharmaceutical production .

Biological Activity

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine is a heterocyclic compound that combines the structural features of pyridine and pyridazine. Its unique molecular structure contributes to its various biological activities, making it an important compound in medicinal chemistry and materials science.

Chemical Structure

  • IUPAC Name : 3-pyridin-4-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
  • Molecular Formula : C12H12N4
  • Molecular Weight : 212.25 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:

  • Reaction of 4-chloropyridine with hydrazine derivatives.
  • Use of solvents like ethanol or DMF and catalysts such as palladium or copper salts.

This compound exhibits biological activity primarily through its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors that play crucial roles in cellular signaling.
  • Cellular Pathway Interference : It may disrupt pathways related to apoptosis and signal transduction.

Biological Studies and Applications

Research indicates that this compound has potential applications in several areas:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses.

Case Studies

  • Anticancer Activity Study :
    • A study published in Medicinal Chemistry evaluated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer agents.
  • Antimicrobial Evaluation :
    • In a study published in Journal of Antibiotics, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against strains resistant to conventional antibiotics.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell linesMedicinal Chemistry Study
AntimicrobialEffective against resistant bacterial strainsJournal of Antibiotics
Anti-inflammatoryModulates inflammatory pathwaysPharmacological Research

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